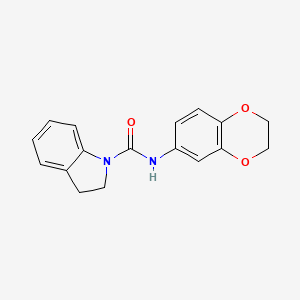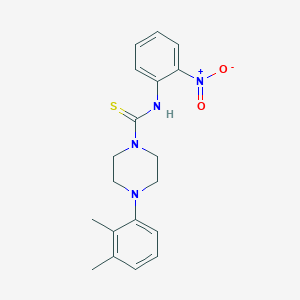![molecular formula C14H16N2O3S B4282431 2-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4282431.png)
2-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline
Overview
Description
2-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline, commonly known as STS, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first synthesized in 1994 and has since been used in various scientific research studies to understand its mechanism of action and its effects on biochemical and physiological processes.
Mechanism of Action
The exact mechanism of action of STS is not fully understood, but it is believed to act as a potent inhibitor of the enzyme carbonic anhydrase. Carbonic anhydrase is involved in various physiological processes such as acid-base balance, respiration, and ion transport. Inhibition of carbonic anhydrase by STS leads to the disruption of these processes and ultimately results in the inhibition of cancer cell growth, neuroprotection, and cardiovascular protection.
Biochemical and Physiological Effects:
STS has been shown to have various biochemical and physiological effects. In cancer cells, STS induces apoptosis and inhibits angiogenesis by inhibiting the activity of carbonic anhydrase. In neurons, STS protects against oxidative stress and inflammation by reducing the production of reactive oxygen species and inhibiting the activation of pro-inflammatory cytokines. In cardiovascular diseases, STS reduces the risk of atherosclerosis and myocardial infarction by inhibiting the activity of carbonic anhydrase and reducing the production of reactive oxygen species.
Advantages and Limitations for Lab Experiments
STS has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It is also highly specific for carbonic anhydrase, which makes it an ideal tool for studying the role of carbonic anhydrase in various physiological processes. However, STS also has some limitations. It is not a clinically approved drug, which limits its potential therapeutic applications. It also has a short half-life, which requires frequent dosing in experiments.
Future Directions
There are several future directions for the study of STS. One direction is to further understand its mechanism of action and its effects on various physiological processes. Another direction is to develop more potent and specific inhibitors of carbonic anhydrase for potential therapeutic applications. Additionally, the potential use of STS as a diagnostic tool for cancer and neurodegenerative diseases should be explored. Finally, the development of STS analogs with improved pharmacokinetic properties should be investigated.
Scientific Research Applications
STS has been extensively studied for its potential therapeutic applications in cancer treatment, neurodegenerative diseases, and cardiovascular diseases. In cancer treatment, STS has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative diseases, STS has been shown to protect neurons from oxidative stress and inflammation. In cardiovascular diseases, STS has been shown to reduce the risk of atherosclerosis and myocardial infarction.
properties
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-3,5-dimethyl-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-10-14(11(2)19-15-10)20(17,18)16-8-7-12-5-3-4-6-13(12)9-16/h3-6H,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTSYNKQPCIEPHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCC3=CC=CC=C3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![dimethyl 5-{[(4-isopropylphenyl)sulfonyl]amino}isophthalate](/img/structure/B4282358.png)
![1-(1-adamantyl)-4-[(4-tert-butylphenyl)sulfonyl]piperazine](/img/structure/B4282378.png)
![1-(1-adamantyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B4282385.png)
![1-(1-adamantyl)-4-[(2,5-difluorophenyl)sulfonyl]piperazine](/img/structure/B4282392.png)
![1-(1-adamantyl)-4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4282407.png)
![2-({[3-(anilinocarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4282415.png)
![2-[({3-[(benzylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}amino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B4282417.png)
![6-[({3-[(benzylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}amino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B4282420.png)
![5-({3-[(benzylamino)carbonyl]-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-5-oxopentanoic acid](/img/structure/B4282422.png)
![1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]indoline](/img/structure/B4282423.png)
![1-{[5-(4-methoxyphenyl)-3-isoxazolyl]carbonyl}-4-methyl-1,4-diazepane](/img/structure/B4282455.png)

![methyl 3-({[4-(2,4-dichlorobenzyl)-1-piperazinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B4282479.png)